

Ginkgolide C: A Technical Guide on a Bioactive Terpene Trilactone

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Compound of Interest

Compound Name: *ginkgolide-C*

Cat. No.: *B1671514*

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Introduction

Ginkgolide C (GC) is a highly oxygenated diterpene trilactone isolated from the leaves and roots of the Ginkgo biloba tree, one of the oldest living tree species.^[1] As a member of the ginkgolide family, which also includes ginkgolides A, B, J, and M, Ginkgolide C possesses a unique and complex cage-like molecular structure characterized by a spiro-nonane core, three lactone rings, a tetrahydrofuran ring, and a distinctive tert-butyl group.^{[1][2]} While historically used as part of traditional medicine in the form of Ginkgo biloba extracts, recent research has focused on isolating individual ginkgolides to elucidate their specific pharmacological activities.^{[1][3]}

Ginkgolide C has demonstrated a wide array of biological functions, including potent anti-inflammatory, neuroprotective, cardioprotective, and antioxidant effects.^{[4][5][6][7]} Its mechanisms of action are multifaceted, primarily involving the antagonism of the Platelet-Activating Factor (PAF) receptor and the modulation of critical intracellular signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1.^{[4][5][8]} This technical guide provides an in-depth overview of Ginkgolide C, summarizing its core mechanisms, quantitative bioactivity, and key experimental methodologies to support further research and drug development.

Physicochemical Properties

Ginkgolide C is a white crystalline powder with the following properties:

Property	Value	Reference
CAS Number	15291-76-6	[5]
Molecular Formula	C ₂₀ H ₂₄ O ₁₁	[5]
Molecular Weight	440.40 g/mol	[5]
IUPAC Name	(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione	[5]
Synonym	BN-52022	[5]
Solubility	Insoluble in water; Soluble in DMSO	[5]
Melting Point	~300°C (decomposition)	[5]

Pharmacological Profile and Mechanisms of Action

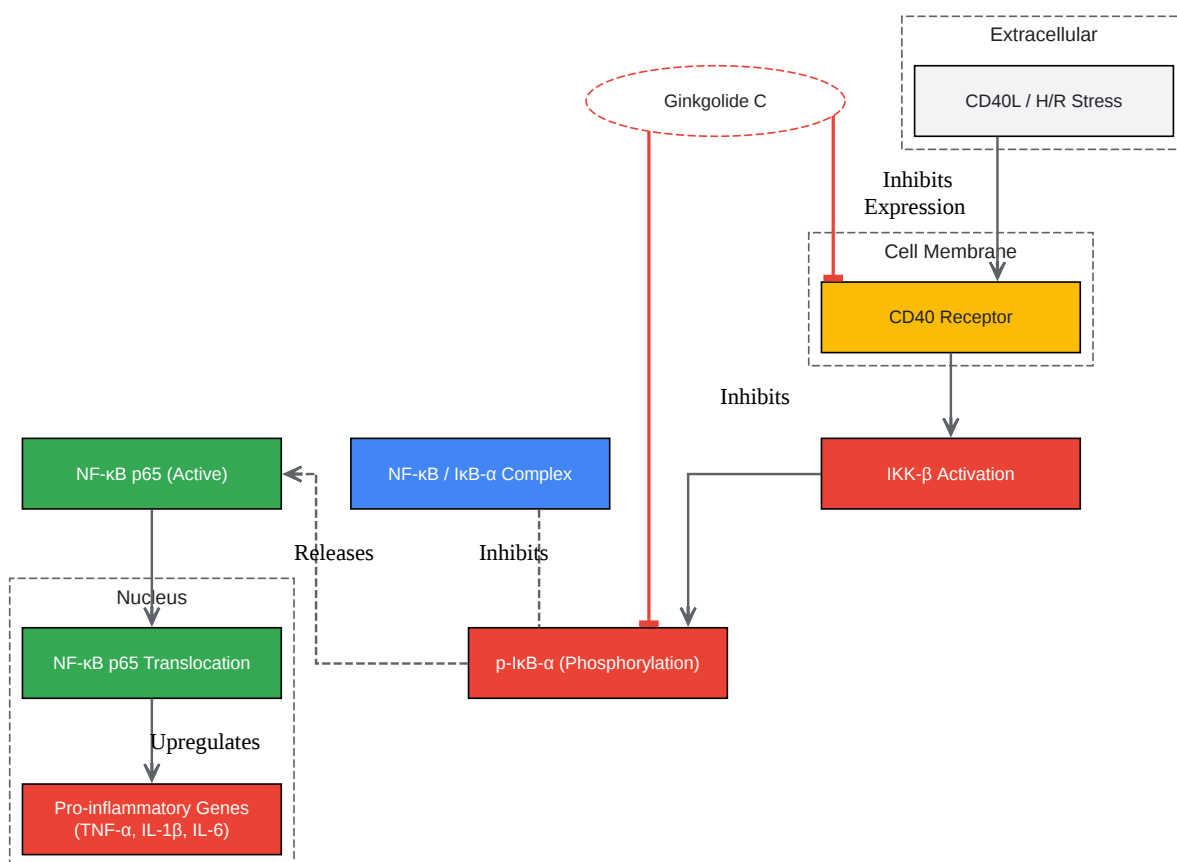
Ginkgolide C exhibits a broad spectrum of pharmacological activities by interacting with multiple molecular targets and signaling cascades.

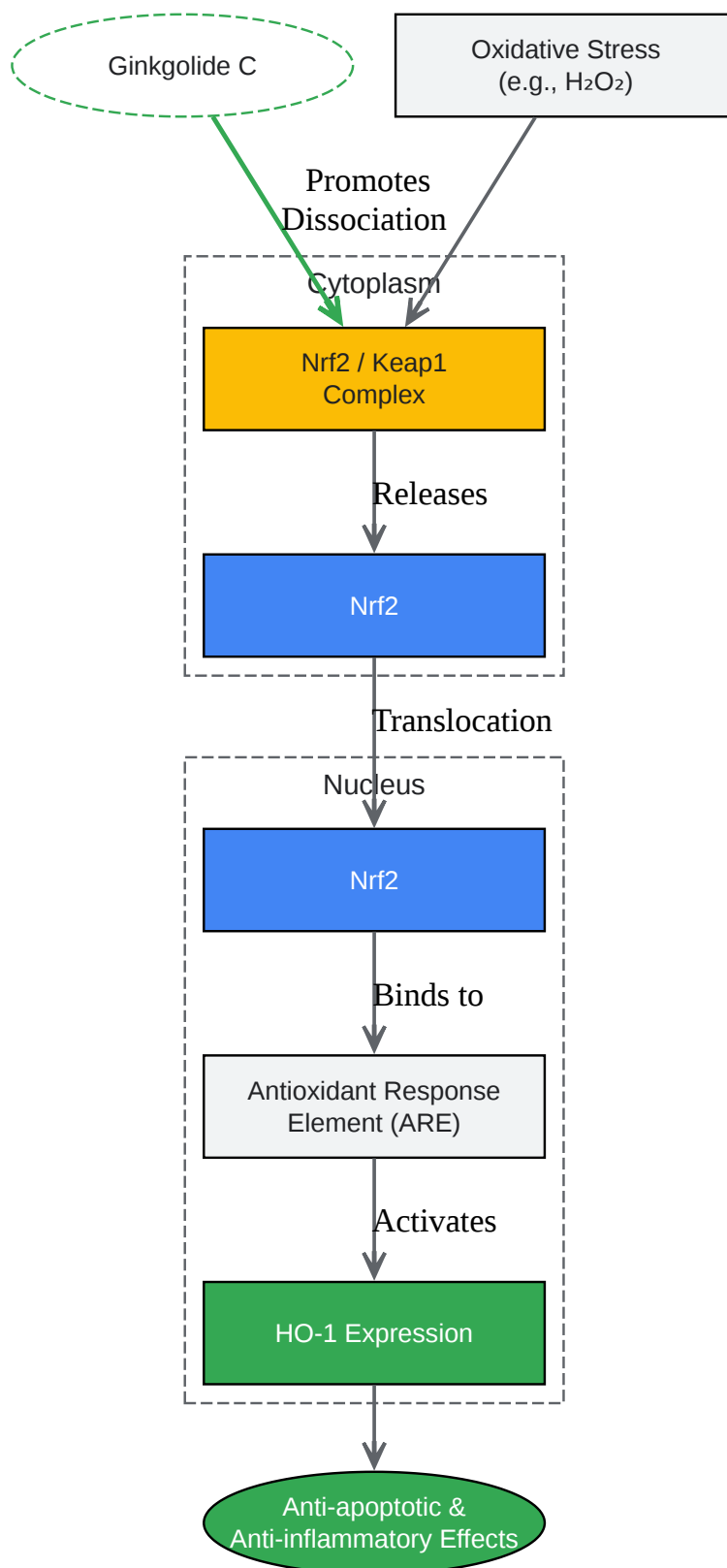
Anti-Inflammatory Effects

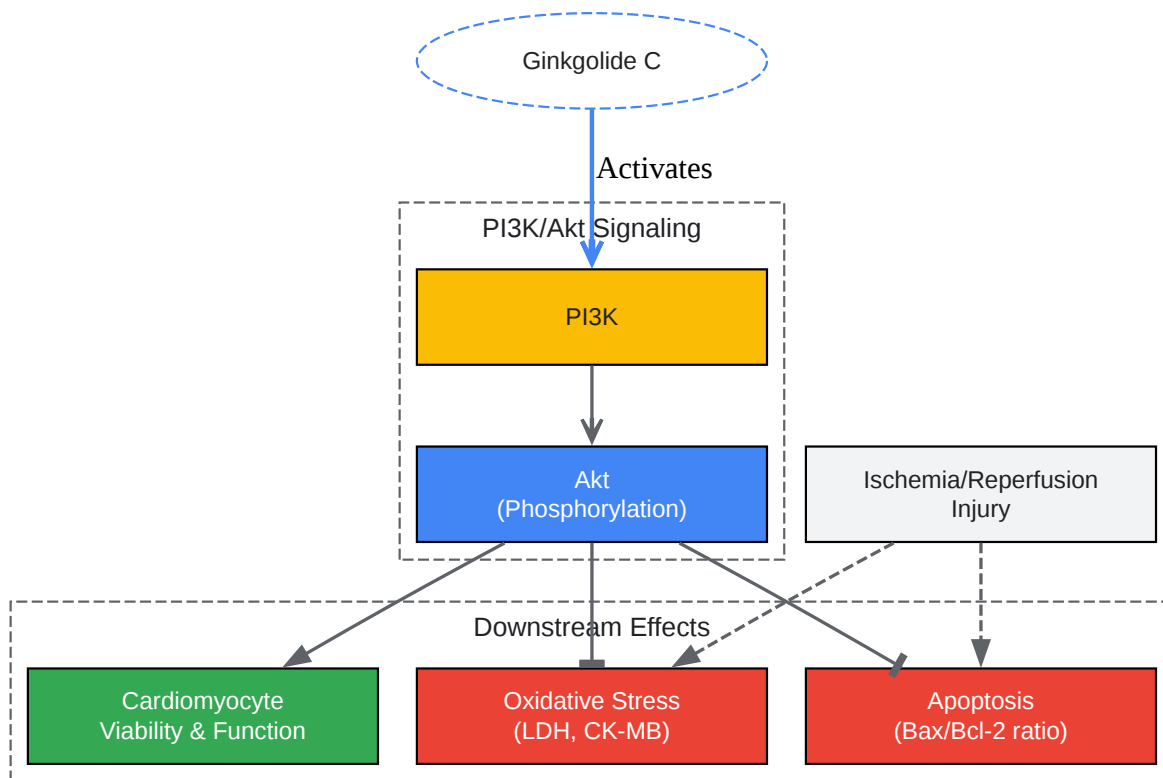
A primary mechanism for Ginkgolide C's anti-inflammatory action is its role as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][5] PAF is a potent phospholipid mediator involved in inflammation, platelet aggregation, and ischemic injury.[1] By binding to PAFR, Ginkgolide C locks the receptor in an inactive state, preventing the activation of downstream signaling.[1][9] However, its potency as a PAF antagonist is noted to be approximately 25 times less than that of Ginkgolide B, a difference attributed to the presence of a 7β-hydroxyl group in Ginkgolide C.[4][10]

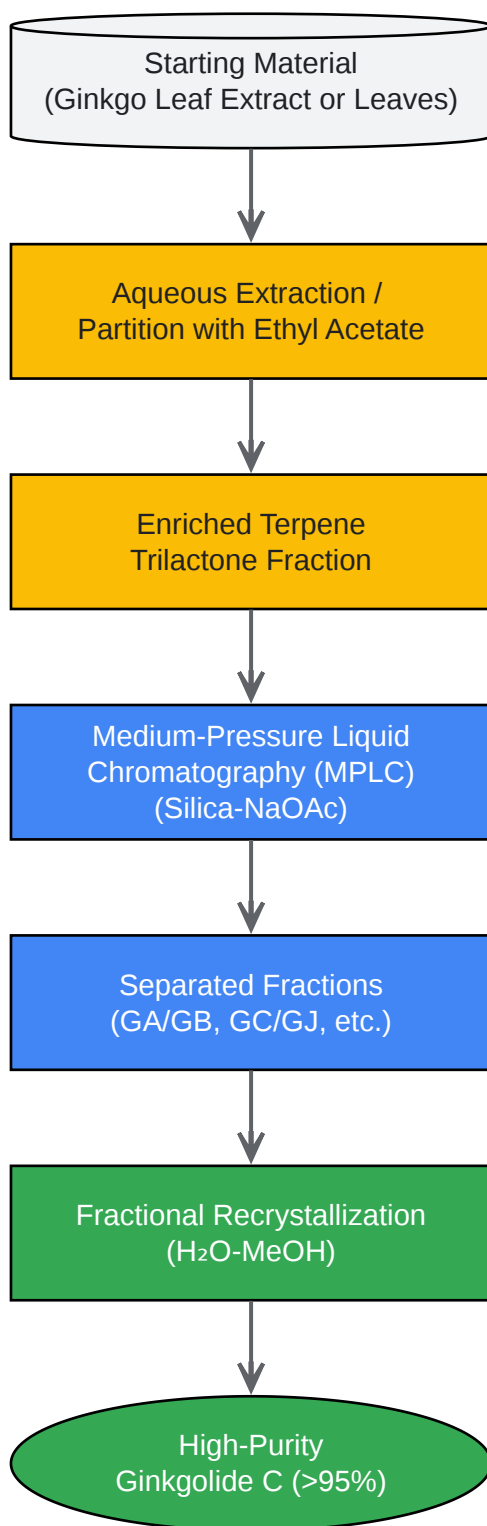
Beyond PAFR antagonism, Ginkgolide C modulates key inflammatory pathways:

- Inhibition of the CD40/NF- κ B Pathway: In models of myocardial and cerebral ischemia/reperfusion injury, Ginkgolide C has been shown to suppress the expression of CD40.[6][11] This leads to the inhibition of I κ B- α phosphorylation and subsequent prevention of NF- κ B p65 subunit translocation to the nucleus.[6] The result is a significant downregulation of pro-inflammatory cytokines, including TNF- α , IL-1 β , and IL-6.[4][6][11]









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